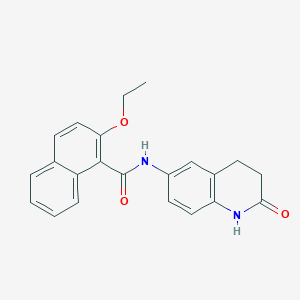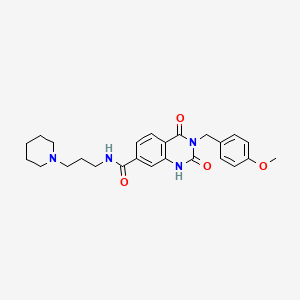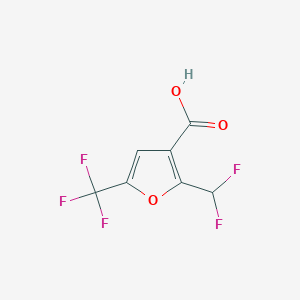
2-(Difluoromethyl)-5-(trifluoromethyl)furan-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)-5-(trifluoromethyl)furan-3-carboxylic acid is a novel organic compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications. This compound belongs to the class of carboxylic acids and is characterized by the presence of two fluorine atoms and a furan ring structure.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-5-(trifluoromethyl)furan-3-carboxylic acid is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in the growth and replication of viruses and cancer cells. This compound has been shown to target specific pathways and molecular targets, making it a highly selective and potent therapeutic agent.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively in vitro and in vivo. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit viral replication in infected cells. It has also been shown to have minimal toxicity and side effects, making it a safe and effective therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-(Difluoromethyl)-5-(trifluoromethyl)furan-3-carboxylic acid is its high potency and selectivity, making it an ideal compound for use in lab experiments. However, one of the limitations of this compound is its relatively high cost and limited availability, which may restrict its use in certain research studies.
Future Directions
There are numerous future directions for research on 2-(Difluoromethyl)-5-(trifluoromethyl)furan-3-carboxylic acid. One area of research is in the development of new drugs and therapies based on this compound, particularly for the treatment of viral infections and cancer. Another area of research is in the optimization of the synthesis method to improve yield and reduce cost. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Synthesis Methods
The synthesis of 2-(Difluoromethyl)-5-(trifluoromethyl)furan-3-carboxylic acid involves the reaction of 2,5-difluoromethylfuran with trifluoroacetic anhydride in the presence of a catalyst. This reaction results in the formation of an intermediate compound, which is then hydrolyzed to yield the final product. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for various scientific applications.
Scientific Research Applications
2-(Difluoromethyl)-5-(trifluoromethyl)furan-3-carboxylic acid has been extensively studied for its potential applications in various scientific fields. One of the major areas of research is in the development of new drugs and therapies. This compound has been shown to exhibit potent antiviral and anticancer activity, making it a promising candidate for the treatment of these diseases.
properties
IUPAC Name |
2-(difluoromethyl)-5-(trifluoromethyl)furan-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F5O3/c8-5(9)4-2(6(13)14)1-3(15-4)7(10,11)12/h1,5H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CECHADGEQQBIFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1C(=O)O)C(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide](/img/structure/B2915800.png)

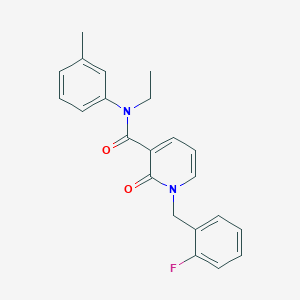
![1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-(piperidinocarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione](/img/structure/B2915805.png)
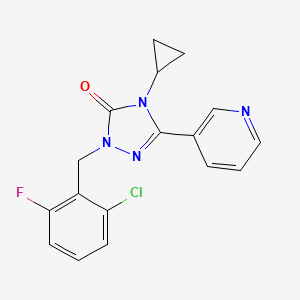
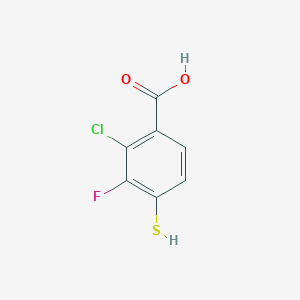
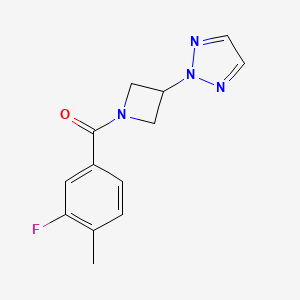
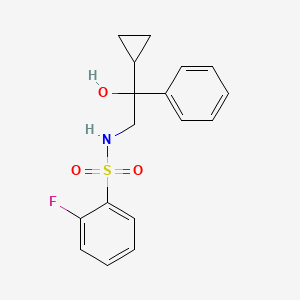
![1-(2-bromo-5-methoxybenzyl)-5-(4-chlorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2915813.png)
![5-ethyl-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2915816.png)
![N-Methyl-3-phenylbicyclo[1.1.1]pentan-1-amine hydrobromide](/img/structure/B2915819.png)
